

# AZD3965: A Comparative Guide to Clinical Trial Efficacy and Safety

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## Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217

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This guide provides a comprehensive overview of the clinical trial data for **AZD3965**, a first-in-class inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting a key metabolic vulnerability in cancer cells, **AZD3965** presents a novel therapeutic strategy. This document objectively compares its performance with available data, details experimental protocols, and visualizes key biological and procedural pathways to support further research and development.

## Efficacy Data

The primary clinical evaluation of **AZD3965** has been conducted in a Phase I, first-in-human trial (NCT01791595) involving patients with advanced solid tumors and lymphomas. While Phase I trials are primarily designed to assess safety and determine a recommended dose for further studies, promising signs of anti-tumor activity were observed.

Table 1: Summary of **AZD3965** Clinical Efficacy (Phase I, NCT01791595)

Efficacy Endpoint	Patient Population	AZD3965 Dose	Outcome	Citation
Overall Response	Diffuse Large B-cell Lymphoma (DLBCL)	10mg twice daily	1 patient achieved a complete response lasting 15 months.	
Disease Control	DLBCL	10mg twice daily	1 patient experienced ongoing stable disease at 5 cycles.	
Pharmacodynamic Response	DLBCL (patient with complete response)	10mg twice daily	Reduction in tumor FDG uptake observed on day 3 of the first cycle, suggesting early metabolic effects.	
Pharmacodynamic Response	General	Not specified	Increased urinary excretion of lactate and ketone bodies, consistent with on-target renal MCT1 engagement.	

## Safety and Tolerability

The safety profile of **AZD3965** was characterized in the Phase I dose-escalation study. The treatment was generally well-tolerated at the determined recommended Phase II dose (RP2D).

Table 2: Summary of **AZD3965** Safety Profile (Phase I, NCT01791595)

Safety Parameter	Details	Citation
Recommended Phase II Dose (RP2D)	10mg twice daily.	
Maximum Tolerated Dose (MTD)	20mg once daily.	
Most Common Adverse Events (Grades 1-2)	Nausea, fatigue, anorexia, constipation, and asymptomatic, reversible electroretinogram (ERG) changes.	
Dose-Limiting Toxicities (DLTs)	Observed at doses of 20mg once daily and above. Included a single instance of cardiac troponin rise and asymptomatic, reversible retinal ERG changes. A case of metabolic acidosis was also reported.	
Serious Adverse Events	One patient experienced a dose-limiting serious unexpected serious adverse reaction (SUSAR) of Troponin I increase.	

## Experimental Protocols

The following section details the methodologies employed in the key Phase I clinical trial of **AZD3965** (NCT01791595).

**Study Design:** A Phase I, open-label, dose-escalation study was conducted to determine the safety, tolerability, MTD, and RP2D of **AZD3965**. The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

**Patient Population:**

- Part 1 (Dose Escalation): Patients with advanced solid tumors or lymphomas who were refractory to conventional treatment.
- Part 2 (Dose Expansion): Patients with relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt Lymphoma (BL).

#### Treatment Regimen:

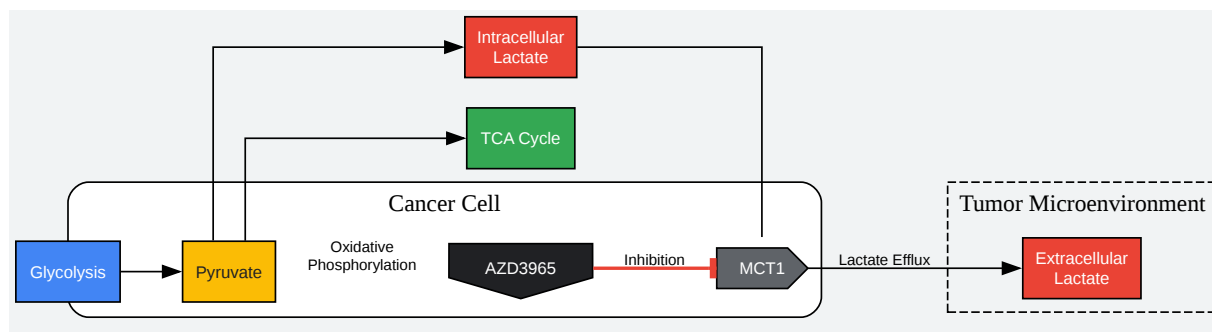
- **AZD3965** was administered orally as a capsule, either once daily (od) or twice daily (bd).
- Dose levels in the escalation phase ranged from 5mg to 30mg daily.
- In the expansion cohort, patients were treated with the RP2D of 10mg twice daily.
- Treatment was administered in 28-day cycles, with some initial cohorts having a 7-day break after the first dose to monitor for side effects.

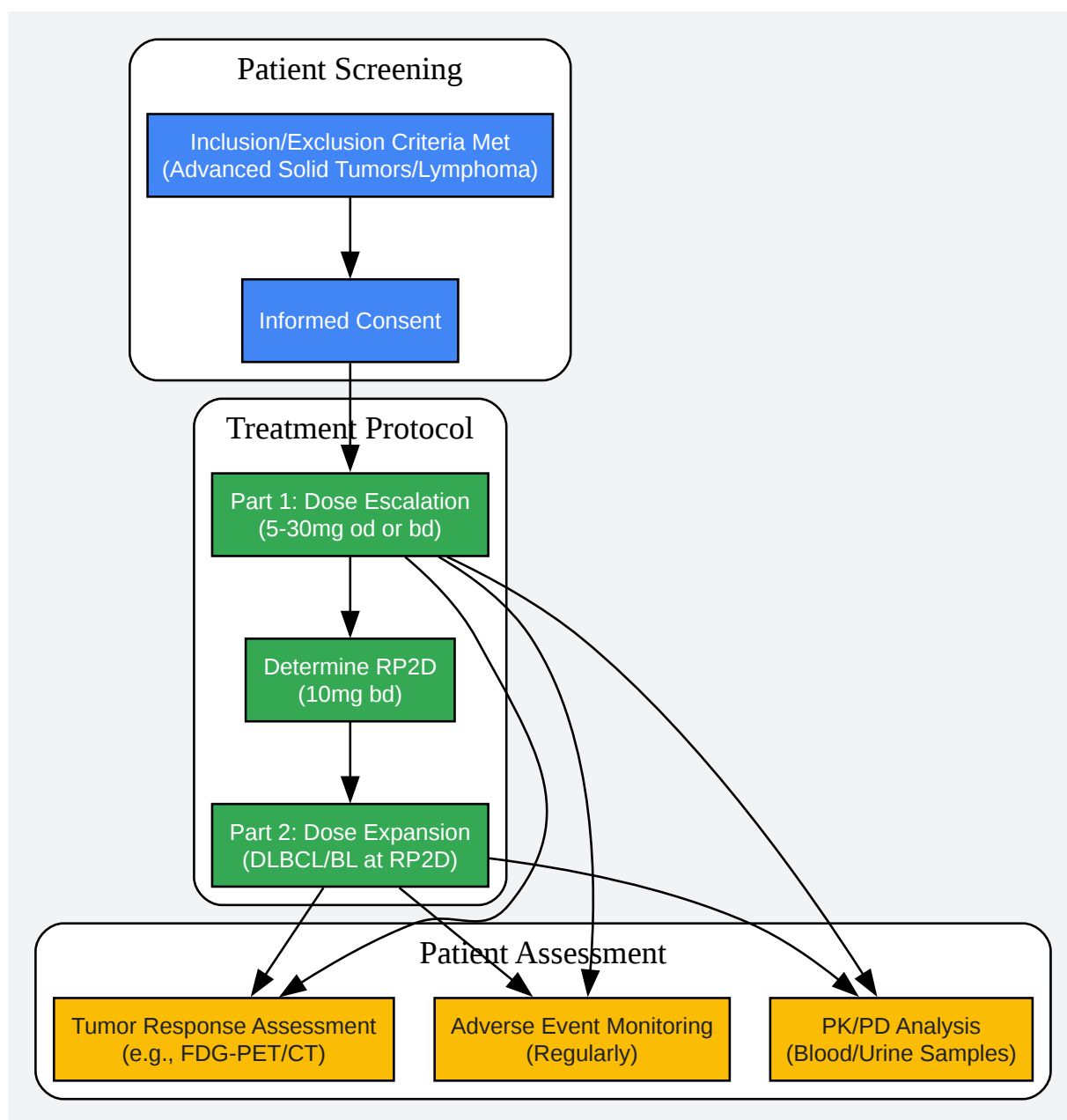
#### Pharmacodynamic and Biomarker Assessments:

- Metabolomics: Plasma and urine samples were collected to measure changes in lactate and ketone bodies.
- Imaging: [18F]FDG-PET/CT scans were performed to assess changes in tumor glucose uptake as an early indicator of metabolic response.
- Immunohistochemistry: Tumor biopsies were assessed for the expression of MCT1 and MCT4 to explore potential predictive biomarkers. MCT4 expression has been identified as a potential mechanism of resistance to MCT1 inhibition.

## Visualizing the Science: Diagrams

To better illustrate the mechanisms and procedures involved, the following diagrams have been generated.





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